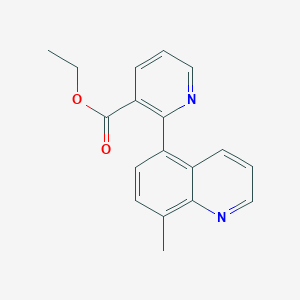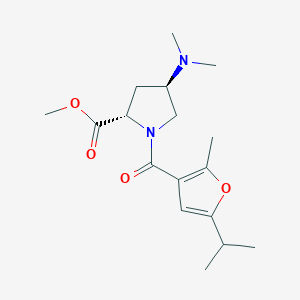![molecular formula C16H20F4N2O B4532737 N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide](/img/structure/B4532737.png)
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide
Descripción general
Descripción
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapy for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. BTK is a key signaling molecule in the BCR pathway, which is essential for B-cell development and function. Inhibition of BTK leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. In addition, this compound has demonstrated efficacy in preclinical models of autoimmune diseases, suggesting a potential role in the regulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide as a tool compound for laboratory experiments include its potency and selectivity for BTK, as well as its ability to inhibit BCR signaling and induce apoptosis in B-cell malignancies. However, the limitations of this compound include its relatively short half-life and the potential for off-target effects at higher concentrations.
Direcciones Futuras
For research on N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In addition, further studies are needed to elucidate the mechanisms of action of this compound and its potential off-target effects. Finally, the development of more potent and selective BTK inhibitors may provide new opportunities for the treatment of B-cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies.
In addition to its potential as a therapy for B-cell malignancies, this compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. These studies suggest that BTK inhibition may be a viable therapeutic approach for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[[5-fluoro-2-(trifluoromethyl)phenyl]methylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F4N2O/c1-10(15(23)22-13-4-2-3-5-13)21-9-11-8-12(17)6-7-14(11)16(18,19)20/h6-8,10,13,21H,2-5,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMXYUFFGBEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NCC2=C(C=CC(=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-furylmethyl)-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxamide](/img/structure/B4532667.png)
![N-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}acetamide](/img/structure/B4532669.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide](/img/structure/B4532670.png)
![N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4532679.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B4532687.png)
![N,N-dimethyl-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B4532690.png)

![2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4532703.png)
![4-methoxy-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B4532708.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4532719.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4532730.png)
![N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide](/img/structure/B4532736.png)
![8-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532741.png)

